molecular formula C14H17BrFNO B14021204 5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide

5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide

Katalognummer: B14021204
Molekulargewicht: 314.19 g/mol
InChI-Schlüssel: VDHCIXAUZFNZEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide is a chemical compound with the molecular formula C14H17BrFNO and a molecular weight of 314.2 g/mol . This compound is characterized by the presence of a bromine atom, a cyclohexyl group, a fluorine atom, and a methyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide typically involves the reaction of 5-bromo-2-fluoro-3-methylbenzoic acid with cyclohexylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H17BrFNO

Molekulargewicht

314.19 g/mol

IUPAC-Name

5-bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide

InChI

InChI=1S/C14H17BrFNO/c1-9-7-10(15)8-12(13(9)16)14(18)17-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3,(H,17,18)

InChI-Schlüssel

VDHCIXAUZFNZEW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1F)C(=O)NC2CCCCC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.